molecular formula C6H7N3 B14918295 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole

6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole

Cat. No.: B14918295
M. Wt: 121.14 g/mol
InChI Key: VSWVJQNSDVBEML-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole typically involves cyclization reactions. One common method is the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole is unique due to its specific fused ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

6-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole

InChI

InChI=1S/C6H7N3/c1-4-2-7-5-3-8-9-6(4)5/h2-3,7H,1H3,(H,8,9)

InChI Key

VSWVJQNSDVBEML-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1NN=C2

Origin of Product

United States

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